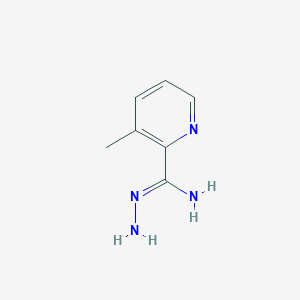

3-Methylpicolinimidohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-amino-3-methylpyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIPVJRVSCXBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CC=C1)/C(=N/N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylpicolinimidohydrazide and Its Analogs

Strategies for Picoline Ring Functionalization and 3-Methyl Group Introduction

The formation of the 3-methylpyridine (B133936) core is a critical first step in the synthesis of the target compound. Chemists have developed two primary strategies to achieve this: building the pyridine (B92270) ring from scratch (de novo synthesis) or modifying a pre-existing pyridine ring through regioselective methylation.

De Novo Synthesis of Substituted Pyridine Scaffolds

De novo synthesis offers a powerful approach to constructing highly substituted pyridines by assembling the ring from acyclic precursors. imperial.ac.ukresearchgate.net This method provides flexibility in introducing various substituents at desired positions.

One of the most prominent industrial methods for pyridine synthesis is the Chichibabin reaction, which involves the condensation of aldehydes or ketones with ammonia (B1221849). researchgate.net For the synthesis of 3-methylpyridine (3-picoline), a common starting material, a variation of this reaction is employed using formaldehyde, acetaldehyde, and ammonia in a gas-phase reaction. beilstein-journals.org While effective, this process can sometimes lead to a mixture of products, necessitating purification. beilstein-journals.org

A more controlled liquid-phase synthesis of 3-picoline has been developed using formaldehyde, paraldehyde (B1678423) (a trimer of acetaldehyde), ammonia, and acetic acid under high pressure and temperature. google.comgoogle.com This process has been optimized to achieve high yields of 3-picoline while minimizing the formation of byproducts like 3-ethylpyridine. google.com

The Hantzsch pyridine synthesis is another versatile de novo method that allows for the creation of substituted pyridines and their dihydro- precursors. researchgate.net This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium (B1175870) salt.

For more complex or specifically substituted pyridine rings, multi-step synthetic sequences starting from readily available building blocks are often employed. These can involve cycloaddition reactions or condensation strategies to construct the heterocyclic core. beilstein-journals.orgacs.org

Regioselective Methylation Approaches

Introducing a methyl group at a specific position on a pre-existing pyridine ring, known as regioselective methylation, presents a different set of challenges due to the electronic nature of the pyridine ring. Pyridines are electron-deficient heterocycles, which typically direct nucleophilic attack to the C2 and C4 positions. chemrxiv.org

Direct C-H methylation of pyridine is a desirable but often difficult transformation. However, recent advances in catalysis and reaction methodology have provided new avenues for such functionalizations. rsc.orgnih.gov Strategies often involve the activation of the pyridine ring to control the site of methylation. This can be achieved through:

N-Oxide formation: Conversion of the pyridine nitrogen to an N-oxide can alter the electronic properties of the ring, facilitating functionalization at different positions.

Directed metalation: The use of directing groups in combination with strong bases like lithium amides (e.g., TMPMgCl·LiCl) can achieve site-selective deprotonation and subsequent reaction with an electrophilic methyl source. thieme-connect.de The choice of directing group and reaction conditions, such as the presence of a Lewis acid, can influence the position of metalation. thieme-connect.de

Transition-metal catalysis: Various transition-metal-catalyzed cross-coupling reactions can be employed to introduce a methyl group, often starting from a halogenated pyridine precursor.

Synthetic Routes to the Imidohydrazide Moiety

The imidohydrazide functional group is a key component of the target molecule. Its synthesis is typically achieved through the reaction of a nitrile with hydrazine (B178648) or its derivatives, or through condensation reactions involving other functional groups.

Condensation Reactions and Nucleophilic Acyl Substitution Strategies

The most direct route to picolinimidohydrazides involves the reaction of the corresponding picolinonitrile with hydrazine. This reaction proceeds via nucleophilic attack of the hydrazine on the electrophilic carbon of the nitrile group. rsc.orgchemistrysteps.com The reaction is often carried out in a suitable solvent, and in some cases, may be facilitated by a catalyst. mdpi.com

An alternative strategy involves the conversion of a picolinamide (B142947) to an imidoyl chloride, followed by substitution with hydrazine. acs.org This two-step process provides a reliable method for constructing the imidohydrazide moiety.

Condensation reactions represent another important class of transformations for synthesizing the imidohydrazide group. libretexts.orgebsco.com These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org For example, a picolinic acid derivative could potentially be condensed with a hydrazine derivative under appropriate conditions.

The table below summarizes some common starting materials and the functional group transformations used to generate the imidohydrazide moiety.

| Starting Material | Functional Group Transformation | Reagents | Resulting Moiety |

| Picolinonitrile | Nucleophilic addition | Hydrazine | Imidohydrazide |

| Picolinamide | Conversion to imidoyl chloride, then nucleophilic substitution | Thionyl chloride, then hydrazine | Imidohydrazide |

| Picolinic acid | Amidation, then conversion as above | Thionyl chloride, ammonia, then hydrazine | Imidohydrazide |

Mechanistic Aspects of Imidohydrazide Formation

The formation of an imidohydrazide from a nitrile and hydrazine begins with the nucleophilic attack of a nitrogen atom from the hydrazine molecule on the electrophilic carbon of the nitrile's C≡N triple bond. chemistrysteps.com This initial attack forms a transient intermediate.

Proton transfer steps then occur, leading to the formation of the more stable imidohydrazide tautomer. The reaction can be catalyzed by either acid or base. Acid catalysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom and makes it more susceptible to attack by the weakly nucleophilic hydrazine. libretexts.org

In the case of forming more complex structures, such as 1,2,4-triazoles from imidohydrazides, the imidohydrazide can act as a key intermediate. For instance, condensation with another carbonyl-containing compound can lead to cyclization. uvic.caresearchgate.net The mechanism often involves initial formation of a hydrazone-like intermediate, followed by an intramolecular cyclization and dehydration to form the stable aromatic triazole ring.

Optimization of Synthetic Pathways for Research Scale Production

The efficient production of 3-methylpicolinimidohydrazide on a research scale requires careful optimization of the chosen synthetic pathway. This involves considering factors such as the number of synthetic steps, the yield of each step, the ease of purification, and the cost and availability of starting materials and reagents.

A retrosynthetic analysis can be a valuable tool for planning and optimizing the synthesis. ekb.eg This approach involves mentally deconstructing the target molecule into simpler, commercially available precursors. By evaluating different disconnection strategies, a chemist can identify the most promising synthetic routes.

For the synthesis of this compound, a key decision is whether to construct the 3-methylpyridine ring de novo or to functionalize a pre-existing pyridine. While de novo syntheses can offer greater flexibility, they may also be lower yielding or require more challenging reaction conditions compared to a route that starts from a commercially available, pre-functionalized picoline derivative.

Once a route is chosen, each step must be optimized. This can involve screening different solvents, catalysts, reaction temperatures, and reaction times to maximize the yield and minimize the formation of byproducts. The table below presents a hypothetical comparison of two potential routes for the synthesis of a key intermediate, 3-methylpicolinonitrile, highlighting factors relevant to optimization.

| Synthetic Route | Starting Materials | Number of Steps | Potential Advantages | Potential Disadvantages |

| Route A: De Novo Synthesis | Formaldehyde, Paraldehyde, Ammonia, Acetic Acid | 1 | Potentially high throughput | Requires high pressure/temperature; may produce side products |

| Route B: Functionalization | 3-Picoline | 2 (e.g., oxidation to N-oxide, then cyanation) | Milder reaction conditions; potentially higher purity | May require more expensive reagents; regioselectivity can be a challenge |

The choice of purification method at each stage is also critical. Techniques such as crystallization, distillation, and column chromatography are commonly used to isolate and purify intermediates and the final product. The scalability of the chosen route is another important consideration, especially if larger quantities of the compound are needed for further research. acs.org

Parametric Studies for Reaction Efficiency and Selectivity

The optimization of the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction time and resource consumption. Parametric studies would systematically investigate the influence of various reaction parameters. Key parameters to be optimized include temperature, solvent, reaction time, and the molar ratio of reactants.

Table 1: Illustrative Parametric Study for the Synthesis of this compound

| Entry | Temperature (°C) | Solvent | Molar Ratio (Nitrile:Hydrazine) | Reaction Time (h) | Yield (%) |

| 1 | 25 | Ethanol (B145695) | 1:1 | 24 | 60 |

| 2 | 50 | Ethanol | 1:1 | 12 | 75 |

| 3 | 70 | Ethanol | 1:1 | 6 | 85 |

| 4 | 70 | Isopropanol (B130326) | 1:1 | 6 | 82 |

| 5 | 70 | Ethanol | 1:1.2 | 6 | 90 |

| 6 | 70 | Ethanol | 1:1.5 | 6 | 91 |

| 7 | 70 | Ethanol | 1:1.2 | 4 | 88 |

| 8 | 70 | Ethanol | 1:1.2 | 8 | 90 |

Note: The data in this table is illustrative and based on general principles of chemical reaction optimization. It serves to demonstrate the type of data that would be collected during a parametric study.

The data illustrates that increasing the temperature from 25°C to 70°C can significantly enhance the reaction yield and reduce the reaction time. The choice of solvent also plays a role, with ethanol showing slightly better performance than isopropanol in this hypothetical study. Furthermore, adjusting the molar ratio of hydrazine hydrate (B1144303) to slightly excess can improve the yield, likely by ensuring complete conversion of the starting nitrile. Beyond a certain point, however, further increases in the excess of hydrazine may not lead to a significant improvement in yield and could complicate the purification process. The reaction time is optimized to ensure the reaction goes to completion without the formation of significant byproducts.

Development of Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts can be directed towards developing more environmentally benign synthetic methods for this compound. This involves considering aspects such as the use of safer solvents, minimizing waste, and improving energy efficiency.

One approach is the use of greener solvents. While ethanol is a relatively benign solvent, water could be explored as an alternative. jst.go.jp Performing the reaction in an aqueous medium, if feasible, would significantly improve the green profile of the synthesis. Another avenue is the exploration of solvent-free reaction conditions, potentially with microwave assistance. Microwave-assisted organic synthesis has been shown to accelerate reaction rates, often leading to higher yields in shorter times and with reduced energy consumption. beilstein-journals.org

Furthermore, the principles of atom economy can be applied by ensuring that the reaction is highly selective and that all starting materials are converted to the desired product with minimal byproduct formation. The use of catalytic methods, where applicable, is another cornerstone of green chemistry, although the direct synthesis from nitriles and hydrazine is typically a stoichiometric reaction.

Derivatization and Functionalization of this compound

The this compound molecule possesses several reactive sites that allow for further derivatization and functionalization. These include the hydrazide moiety and the picoline nucleus.

Synthesis of N-Substituted Hydrazide Derivatives

The hydrazide group is a versatile functional group that can undergo various reactions to create a library of N-substituted derivatives. For instance, the terminal amino group of the hydrazide can react with a variety of electrophiles.

One common derivatization is the reaction with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out under mild acidic or basic conditions and can lead to a wide range of structurally diverse molecules. nih.gov Another approach is the acylation of the hydrazide with acid chlorides or anhydrides to produce N-acylhydrazide derivatives. researchgate.net These reactions introduce new functional groups and can significantly alter the chemical properties of the parent molecule. Furthermore, reactions with isocyanates or isothiocyanates can yield the corresponding semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives, respectively. researchgate.net

Table 2: Potential N-Substituted Hydrazide Derivatives of this compound

| Reactant | Derivative Class | General Structure |

| Aldehyde/Ketone | Hydrazone | R-C(H)=N-NH-C(=NH)-Ar |

| Acid Chloride | N-Acylhydrazide | R-C(=O)-NH-NH-C(=NH)-Ar |

| Isocyanate | Semicarbazide | R-NH-C(=O)-NH-NH-C(=NH)-Ar |

| Isothiocyanate | Thiosemicarbazide | R-NH-C(=S)-NH-NH-C(=NH)-Ar |

Note: 'Ar' represents the 3-methylpicolinyl group. 'R' represents a variable organic substituent.

Modification of the Picoline Nucleus

The picoline ring of this compound also offers opportunities for functionalization, although this can be more challenging due to the potential for multiple reaction sites and the electronic nature of the pyridine ring. The pyridine ring is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution reactions on the pyridine ring are generally difficult but can be facilitated by the presence of activating groups or by using forcing conditions. The position of substitution will be directed by the existing methyl and imidohydrazide groups. Conversely, nucleophilic aromatic substitution can occur, particularly if a suitable leaving group is present on the ring.

A more versatile approach to modifying the picoline nucleus is through metal-catalyzed cross-coupling reactions. nih.gov For instance, if a halogen atom were introduced onto the picoline ring, a wide array of functional groups could be introduced via reactions such as the Suzuki, Heck, or Sonogashira couplings. beilstein-journals.orgnih.gov Another strategy involves the functionalization of the methyl group, for example, through radical halogenation followed by nucleophilic substitution.

No Publicly Available Research on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or scholarly articles detailing the coordination chemistry of this compound as a ligand could be identified.

While the molecular structure of this compound suggests potential for acting as a chelating agent in the formation of metal complexes, there is currently a lack of published studies exploring this area. The requested article, which was to be structured around the principles of ligand design, synthesis, structural elucidation, and electronic structure of its metal complexes, cannot be generated due to the absence of the necessary experimental data and research findings.

Searches for terms such as "this compound metal complex synthesis," "crystal structure of this compound complexes," and "electronic properties of this compound complexes" did not yield any relevant scientific papers. The existing literature provides extensive information on the coordination chemistry of other related ligands, such as Schiff bases and various hydrazide derivatives, but specific data for this compound is not present.

Therefore, the following sections and subsections, as outlined in the initial request, remain unaddressed within the scientific community's public knowledge base:

Coordination Chemistry of 3 Methylpicolinimidohydrazide As a Ligand

Electronic Structure and Bonding Analysis in Complexes

Without foundational research on the synthesis and characterization of its metal complexes, any discussion on the coordination chemistry of 3-Methylpicolinimidohydrazide would be purely speculative and would not meet the required standards of a scientifically accurate and informative article. Further research is needed to explore the potential of this compound as a ligand in coordination chemistry.

Application of Molecular Orbital Theory and Ligand Field Theory

The bonding in coordination complexes of this compound can be rationalized through the application of Molecular Orbital (MO) Theory and Ligand Field Theory (LFT). LFT, an extension of crystal field theory, incorporates aspects of MO theory to provide a more complete picture of metal-ligand interactions, accounting for both ionic and covalent contributions. bccampus.caunimas.myrsc.org

When this compound coordinates to a transition metal ion, its donor atoms (the nitrogen atoms of the pyridine (B92270) ring, the imino group, and the hydrazide moiety) approach the metal's d-orbitals. According to LFT, this interaction removes the degeneracy of the metal's d-orbitals, splitting them into different energy levels. unimas.mysavemyexams.com The magnitude of this splitting, denoted as Δ (delta), is influenced by the geometry of the complex, the charge on the metal ion, and the nature of the ligand. The arrangement of ligands in the spectrochemical series helps predict the extent of this splitting; ligands that are strong field cause a large splitting, while weak field ligands result in a smaller split. libretexts.org

A molecular orbital diagram for an octahedral complex involving a ligand like this compound would show the formation of bonding, non-bonding, and anti-bonding molecular orbitals from the combination of metal atomic orbitals and ligand group orbitals. researchgate.netvu.ltmagritek.com The metal's d-orbitals split into two sets in an octahedral field: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg* set (dx²-y², dz²). researchgate.net The electrons from the metal and the ligand then fill these molecular orbitals from the lowest energy level upwards. magritek.com This framework is crucial for explaining the electronic spectra and magnetic properties of the complexes. bccampus.carsc.org For instance, the energy difference between the t₂g and eg* orbitals often corresponds to the energy of photons in the visible region of the electromagnetic spectrum, and electronic transitions between these orbitals are responsible for the vibrant colors of many transition metal complexes. unimas.my

Spectroscopic Signatures of Metal-Ligand Interactions

The formation of a coordinate bond between this compound and a metal ion induces changes in the electronic and vibrational states of the ligand, which can be monitored using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The free this compound ligand will exhibit characteristic vibrational frequencies for its functional groups, such as the C=N (imine) and N-H (hydrazide) bonds. Upon coordination to a metal ion, the stretching frequencies of these bonds are expected to shift. For example, if the imino nitrogen coordinates to the metal, the ν(C=N) stretching frequency typically shifts to a lower wavenumber due to the donation of electron density from the nitrogen to the metal, which weakens the C=N bond. Similarly, coordination via the pyridine nitrogen would alter the ring breathing modes. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes provide insights into the geometry of the coordination sphere and the nature of the metal-ligand bonding. These spectra typically show two types of electronic transitions:

d-d transitions: These transitions occur between the split d-orbitals of the metal ion (e.g., from t₂g to eg* in an octahedral complex). sci-hub.se These transitions are often weak and appear in the visible region, giving rise to the color of the complex. The energy of these transitions is directly related to the ligand field splitting parameter (Δ).

Charge-transfer (CT) transitions: These are much more intense than d-d transitions and involve the movement of an electron between orbitals that are predominantly metal in character and those that are predominantly ligand in character. They can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for characterizing the structure of diamagnetic metal complexes in solution. magritek.comrsc.org Upon coordination, the chemical shifts of the protons and carbons on the this compound ligand will change compared to the free ligand. Protons closer to the coordination site will experience more significant shifts. For paramagnetic complexes, the presence of unpaired electrons on the metal ion leads to large shifts and significant broadening of the NMR signals, but can provide information about the magnetic properties and structure of the complex. vu.ltnsf.gov

Interactive Data Table: Hypothetical Spectroscopic Data for a Metal Complex of this compound

Since specific experimental data for this compound complexes is not available in the searched literature, the following table presents hypothetical data for a generic M(II) complex, [M(3-Me-PIMH)₂]Cl₂, to illustrate the expected spectroscopic changes upon coordination.

| Spectroscopic Technique | Free Ligand (3-Me-PIMH) | [M(3-Me-PIMH)₂]Cl₂ Complex | Interpretation of Change |

| IR Spectroscopy (cm⁻¹) | |||

| ν(N-H) | ~3300, ~3150 | ~3250, ~3100 | Shift indicates involvement of hydrazide group in H-bonding or coordination. |

| ν(C=N) imine | ~1640 | ~1620 | Lower frequency suggests coordination of the imine nitrogen to the metal center. |

| Pyridine ring vibrations | ~1590, ~1470 | ~1600, ~1480 | Shift to higher frequency indicates coordination of the pyridine nitrogen. |

| New Band | - | ~450 | Appearance of a new band attributed to the M-N stretching vibration. |

| UV-Vis Spectroscopy | |||

| λ_max (nm) (π→π) | ~280 | ~285 | Small shift in ligand-centered transitions. |

| λ_max (nm) (n→π) | ~340 | ~350 | Shift upon coordination. |

| New Bands (d-d) | - | ~550, ~680 | Appearance of weak bands characteristic of d-d transitions in an octahedral field. |

| ¹H NMR (ppm) | |||

| Pyridine-H6 | ~8.5 | ~8.8 | Downfield shift confirms pyridine coordination. |

| Methyl-H | ~2.4 | ~2.5 | Slight shift due to electronic changes upon complexation. |

| NH₂ | ~4.8 | Shifted/Broadened | Change indicates interaction with the metal or solvent. |

Stereochemical and Conformational Aspects of Metal Complexes

The geometry of metal complexes and the arrangement of ligands in space give rise to various forms of isomerism. For a ligand like this compound, which can act as a bidentate or tridentate chelating agent, several stereochemical possibilities exist.

Isomerism and Chirality in Coordination Geometries

Depending on the coordination number of the metal and the number of coordinated ligands, complexes of this compound can exhibit different types of isomerism. wikipedia.org

Geometric Isomerism (cis-trans): In an octahedral complex with two bidentate this compound ligands and two monodentate ligands (e.g., [M(3-Me-PIMH)₂(X)₂]), the two X ligands can be positioned adjacent to each other (cis) or opposite each other (trans). bccampus.casavemyexams.comcrunchchemistry.co.uk These isomers have different physical and chemical properties. crunchchemistry.co.uk Similarly, in a square planar complex of the type [M(3-Me-PIMH)X₂], cis and trans isomers are possible.

Facial (fac) and Meridional (mer) Isomerism: If three this compound ligands coordinate to a single metal center in an octahedral geometry, they would likely act as bidentate ligands. However, if the ligand were to act in a tridentate fashion in an [M(3-Me-PIMH)X₃] type complex, fac and mer isomers could arise. In the fac isomer, the three donor atoms of the ligand would occupy one face of the octahedron, while in the mer isomer, they would lie in a plane that bisects the octahedron. uomustansiriyah.edu.iq

Optical Isomerism (Chirality): A complex is chiral if its mirror image is non-superimposable. nsf.govwikipedia.org Octahedral complexes with chelating ligands are common candidates for chirality. For example, a complex like [M(3-Me-PIMH)₃]ⁿ⁺, where 3-Me-PIMH acts as a bidentate ligand, would be chiral. The two resulting enantiomers (optical isomers) would rotate plane-polarized light in opposite directions. nsf.gov Cis-isomers of [M(3-Me-PIMH)₂(X)₂] can also be chiral, whereas the trans-isomer is typically achiral due to the presence of a plane of symmetry. wikipedia.org

Dynamic Behavior of Ligands in Solution

In solution, coordination complexes are often not static. Ligands can undergo dynamic processes, such as conformational changes or exchange between coordinated and uncoordinated states. NMR spectroscopy is a primary tool for studying these dynamic behaviors. researchgate.net

For a complex with this compound, several dynamic processes could be envisioned:

Ligand Exchange: The ligand itself could exchange with free ligands in the solution. The rate of this exchange can vary significantly depending on the metal ion and the solvent. researchgate.net Variable-temperature NMR studies can be used to determine the kinetics of such processes.

Conformational Flexibility: The chelate rings formed by the coordination of this compound are not rigid. They can undergo conformational flexing. If the rate of this flexing is on the NMR timescale, it can lead to the broadening or coalescence of NMR signals as the temperature is changed.

Fluxional Isomerism: In some cases, different isomers (e.g., cis and trans) might be in equilibrium in solution. If the interconversion between these isomers is rapid, an averaged NMR spectrum might be observed. As the temperature is lowered, the rate of interconversion can be slowed, allowing for the observation of distinct signals for each isomer.

Reactivity Profiles and Reaction Mechanisms of 3 Methylpicolinimidohydrazide

Investigating Intrinsic Reactivity of the Imidohydrazide and Pyridine (B92270) Moieties

The reactivity of 3-Methylpicolinimidohydrazide is a composite of the behaviors of its constituent parts: the 3-methylpyridine (B133936) ring and the imidohydrazide side chain. Each part presents distinct sites for chemical attack and transformation.

Electrophilic and Nucleophilic Substitution Pathways

Pyridine Moiety:

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This has profound consequences for its reactivity.

Electrophilic Aromatic Substitution (SEAr): The electron-withdrawing nature of the ring nitrogen deactivates the pyridine ring towards electrophilic attack, making such reactions considerably more difficult than for benzene. thieme-connect.com When substitution does occur, it is directed to the 3- and 5-positions, which are the most electron-rich carbons. In this compound, the 3-position is occupied by a methyl group. The methyl group is a weak electron-donating group and an ortho-, para-director. Therefore, it would slightly activate the ring and direct incoming electrophiles to the 2-, 4-, and 6-positions. However, the strong deactivating and meta-directing effect of the pyridine nitrogen typically dominates. The imidohydrazide group is also generally considered deactivating. Consequently, electrophilic substitution on the pyridine ring of this molecule is expected to be challenging, likely requiring harsh conditions and favoring attack at the 5-position.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. pearson.com Attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be stabilized through resonance by the electronegative nitrogen atom. thieme-connect.com The 3-methyl group provides a slight activating effect for nucleophilic attack at the 2-position and a deactivating effect at the 4- and 6-positions. dokumen.pub Research on related 3-picoline systems has shown activation at the 2-position towards nucleophiles. Therefore, this compound is predicted to be most reactive towards nucleophiles at the 2- and 6-positions.

Imidohydrazide Moiety:

The imidohydrazide group (–C(=NH)NHNH₂) contains multiple reactive sites.

Nucleophilicity: The terminal -NH₂ group and the adjacent -NH- group of the hydrazine (B178648) component possess lone pairs of electrons, making them nucleophilic. These sites can react with electrophiles such as acyl chlorides or alkyl halides. Acylhydrazone formation is a common reaction for this class of compounds. acs.org

Hydrolysis: The imine (C=NH) bond is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule to form 3-methylpicolinamide (B1317356) and ammonia (B1221849). Kinetic studies on related imidazolines show that such hydrolysis reactions can be catalyzed by acid or base.

Protonation and Deprotonation Equilibria

The molecule has several sites that can participate in acid-base reactions. The acidity or basicity of a site is quantified by its pKa value. Since direct experimental values for this compound are not available, they can be estimated based on analogous structures.

Protonation (Basicity): The most basic site is likely the sp²-hybridized nitrogen of the pyridine ring, which readily accepts a proton in acidic media. The pKa of the conjugate acid of pyridine is approximately 5.25. The methyl group at the 3-position slightly increases the basicity. The nitrogen atoms of the hydrazide group are also basic. The terminal -NH₂ group is expected to be more basic than the -NH- group. The pKa of hydrazine's conjugate acid is about 8.1. The imine nitrogen also has a lone pair and is basic.

Deprotonation (Acidity): The N-H protons of the hydrazide moiety are weakly acidic and can be removed by a strong base. The pKa values for these protons are expected to be high, likely in the range of 17 or higher, similar to other amides and hydrazines.

| Site | Functional Group Type | Estimated pKa of Conjugate Acid | Comment |

|---|---|---|---|

| Pyridine Nitrogen | Pyridine | ~5.5 - 6.0 | Slightly more basic than pyridine (pKa ~5.25) due to the electron-donating methyl group. |

| Terminal Hydrazine Nitrogen (-NH2) | Hydrazine | ~7.5 - 8.5 | Similar to hydrazine (pKa ~8.1), but may be slightly reduced by the electron-withdrawing imine group. |

| Imine Nitrogen (=NH) | Imine | ~5 - 7 | Basicity is comparable to other imines. |

| Internal Hydrazine Nitrogen (-NH-) | Hydrazine | Lower than terminal NH2 | Less basic due to involvement in resonance and proximity to the C=N bond. |

Kinetics and Thermodynamic Characterization of Chemical Transformations

Understanding the rates and energy changes associated with reactions provides deeper insight into the reactivity of this compound.

Determination of Reaction Orders and Rate Constants

The rate of a chemical reaction is described by a rate law, which relates the reaction rate to the concentration of reactants. For a hypothetical nucleophilic aromatic substitution on the pyridine ring (e.g., with a nucleophile, Nu⁻), the reaction would likely follow a second-order rate law:

Rate = k [this compound] [Nu⁻]

Kinetic studies on the reaction of substituted pyridines with nucleophiles have determined rate constants for various systems. For example, the rates of substitution are highly dependent on the nature of the leaving group, the nucleophile, and the substituents on the pyridine ring.

| Experiment | Initial [Substrate] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 3.0 x 10-4 |

Enthalpic and Entropic Contributions to Reactivity

The rate constant k is related to the activation energy of the reaction, which can be broken down into enthalpic (ΔH‡) and entropic (ΔS‡) contributions.

Enthalpy of Activation (ΔH‡): This represents the energy required to break bonds and overcome electronic repulsion to reach the transition state. For SNAr reactions, this involves the energy needed to disrupt the aromaticity of the pyridine ring and form the new bond with the nucleophile.

Entropy of Activation (ΔS‡): This reflects the change in disorder in moving from the reactants to the transition state. Bimolecular reactions, such as SNAr, typically have a large, negative ΔS‡ because two reactant molecules combine to form a single, more ordered transition state. researchgate.net

Studies on SNAr reactions show a wide range of values, but negative entropies of activation are a common feature supporting a bimolecular mechanism. researchgate.netacs.org There is often an enthalpy-entropy compensation, where a more favorable (lower) enthalpy of activation is offset by a less favorable (more negative) entropy of activation. rsc.org

| Parameter | Typical Value Range | Implication for Mechanism |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | 40 - 100 kJ/mol | Energy barrier to reach the transition state. Lower for more reactive systems. |

| ΔS‡ (Entropy of Activation) | -50 to -150 J/mol·K | A significant negative value indicates an associative, ordered transition state, consistent with a bimolecular (e.g., SNAr) mechanism. researchgate.net |

Elucidation of Reaction Mechanisms

The elucidation of a reaction mechanism involves detailing the sequence of elementary steps, including intermediates and transition states, that lead from reactants to products.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

This is a key pathway for pyridine derivatives. The reaction with a nucleophile (Nu⁻) at the 2-position of this compound, assuming a leaving group (LG) is present or a hydride is displaced, proceeds via an addition-elimination mechanism.

Step 1: Nucleophilic Attack. The nucleophile attacks the electron-deficient C2 carbon. This is typically the slow, rate-determining step. It forms a high-energy, anionic intermediate where the aromaticity of the ring is temporarily broken.

Step 2: Stabilization. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.

Step 3: Elimination. The ring rearomatizes by expelling the leaving group (e.g., a halide or, in reactions like the Chichibabin reaction, a hydride ion). This step is usually fast. pearson.com

The preference for attack at the 2- and 6-positions over the 4-position can be attributed to the combined electronic effects of the ring nitrogen and the activating 3-methyl group.

Mechanism of Hydrolysis:

The hydrolysis of the imidohydrazide moiety likely proceeds via nucleophilic addition of water or hydroxide (B78521) to the C=N double bond. Under acidic conditions:

Step 1: Protonation. The imine nitrogen is protonated to form a more electrophilic iminium ion.

Step 2: Nucleophilic Attack. A water molecule attacks the iminium carbon.

Step 3: Proton Transfer. Proton transfers occur to form a tetrahedral intermediate (a carbinolamine derivative).

Step 4: Elimination. The intermediate collapses, eliminating ammonia and ultimately yielding the corresponding amide (3-methylpicolinamide) after tautomerization and further proton transfers. Kinetic studies on similar imines suggest that the rate-determining step can be the attack of water on the protonated imine. acs.org

Use of Kinetic Isotope Effects and Spectroscopic Interrogation

The study of kinetic isotope effects (KIEs) is a powerful tool for probing reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can observe changes in reaction rates. These changes provide clues about bond-breaking and bond-forming steps in the rate-determining stage of a reaction. Spectroscopic techniques such as NMR, IR, and mass spectrometry are then used to analyze the products and intermediates, providing a more complete picture of the reaction pathway.

However, a thorough search of scientific databases yields no specific studies where KIEs have been employed to investigate the reactions of this compound. Without such experimental data, any discussion on this topic would be purely speculative and fall outside the requested scope of a scientifically accurate article.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient molecular entities that are formed from the reactants and proceed to form the products of a chemical reaction. Their identification and characterization are crucial for a complete understanding of a reaction mechanism. Techniques such as low-temperature spectroscopy, flash photolysis, and computational modeling are often used to study these fleeting species.

As with the kinetic isotope effects, there is no published research detailing the isolation, trapping, or computational modeling of reaction intermediates in reactions involving this compound. The inherent reactivity of the imidohydrazide and pyridine moieties suggests a rich and complex chemistry, but without dedicated studies, the nature of any intermediates remains unknown.

Computational Chemistry and Theoretical Investigations of 3 Methylpicolinimidohydrazide

Quantum Mechanical Studies for Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. nih.govmdpi.commdpi.com These ab initio ("from the beginning") and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine a molecule's characteristics without prior experimental data. nih.govinpressco.comresearchgate.net

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. inpressco.comresearchgate.net For a molecule like 3-Methylpicolinimidohydrazide, DFT calculations would be employed to find its most stable three-dimensional structure, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The results of such a calculation would typically be presented in a table detailing optimized bond lengths, bond angles, and dihedral angles, providing a precise geometric portrait of the molecule in its ground state.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative Only). (Note: The following data is illustrative of typical DFT output and is not based on actual calculations for this compound.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.39 Å |

| Bond Length | C(Methyl)-C3 | 1.51 Å |

| Bond Length | C7=N2 | 1.28 Å |

| Bond Angle | N1-C2-C3 | 123.5° |

| Bond Angle | C2-C7-N2 | 121.0° |

| Dihedral Angle | N1-C2-C7-N2 | 178.5° |

Ab Initio Methods for High-Accuracy Property Predictions

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of theory for more accurate predictions of electronic properties, albeit at a greater computational expense. These methods would be used to calculate properties like the molecule's total electronic energy, dipole moment, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and electronic excitation properties.

Table 2: Hypothetical Predicted Electronic Properties of this compound (Illustrative Only). (Note: The following data is illustrative of typical ab initio output and is not based on actual calculations for this compound.)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | -548.7 Hartree | MP2/6-311G |

| Dipole Moment | 3.45 Debye | MP2/6-311G |

| HOMO Energy | -6.2 eV | MP2/6-311G |

| LUMO Energy | -0.9 eV | MP2/6-311G |

| HOMO-LUMO Gap | 5.3 eV | MP2/6-311G** |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of particles, MD can reveal the conformational flexibility of this compound and how it interacts with its environment.

Solvent Effects on Molecular Conformations and Reactivity

The behavior of a molecule can change dramatically in the presence of a solvent. osti.govnih.gov MD simulations can explicitly model solvent molecules (like water or DMSO) around this compound to study these effects. Such simulations would show how the solvent influences the molecule's preferred shape (conformation) and how it might stabilize or destabilize reactive intermediates, thereby affecting its reactivity. nih.gov Key findings would include the average number of solvent molecules in the first solvation shell and the predominant types of solute-solvent interactions.

Hydrogen Bonding Networks and Supramolecular Assembly

This compound contains several hydrogen bond donor and acceptor sites. MD simulations are ideal for exploring how these sites lead to the formation of intermolecular hydrogen bonds, either with solvent molecules or with other molecules of the same compound. nih.govresearchgate.net These interactions are critical for understanding how molecules recognize each other and assemble into larger, ordered structures (supramolecular assemblies), which dictates properties like crystal packing and solubility. An analysis would quantify the lifetime and geometry of specific hydrogen bonds.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry can be used to map the entire energy landscape of a chemical reaction. youtube.com For this compound, this would involve identifying the lowest energy path from reactants to products for a given transformation. A critical part of this process is locating the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. These calculations provide invaluable mechanistic insights that are often difficult to obtain experimentally.

Table 3: Hypothetical Reaction Energetics (Illustrative Only). (Note: The following data is illustrative of a theoretical reaction pathway analysis and is not based on actual calculations for this compound.)

| Reaction Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (Forward) | +25.4 |

| Energy of Reaction (ΔErxn) | -15.2 |

| Activation Energy (Reverse) | +40.6 |

Construction of Potential Energy Surfaces for Chemical Reactions

A fundamental concept in computational chemistry is the Potential Energy Surface (PES), which provides a mathematical landscape that connects the potential energy of a chemical system with its atomic geometry. nih.gov A PES can be used to map out the entire course of a chemical reaction, identifying stable molecules (reactants and products) as minima on the surface and the transition states that connect them as saddle points. fu-berlin.de The energy difference between the reactants and the transition state represents the activation energy barrier for the reaction.

For this compound, a molecule with multiple functional groups capable of proton transfer, constructing a PES is particularly valuable for studying potential tautomeric transformations. researchgate.netclockss.org Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, can significantly influence a molecule's chemical reactivity and biological activity. clockss.org A plausible tautomerization for this compound involves the migration of a proton between the nitrogen atoms of the hydrazide and imide functionalities.

Using DFT calculations, the geometries of the initial tautomer (Tautomer A), the final tautomer (Tautomer B), and the transition state (TS) connecting them can be optimized. nih.gov Subsequent frequency calculations confirm the nature of these stationary points; minima (reactants and products) have all real vibrational frequencies, while a first-order saddle point (transition state) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fu-berlin.de The calculated energies provide critical insights into the thermodynamics and kinetics of the tautomerization process.

A hypothetical reaction coordinate for the tautomerization is shown below:

Tautomer A ↔ [Transition State] ↔ Tautomer B

The data generated from such a theoretical investigation can be summarized to quantify the energetic landscape of the reaction.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Tautomerization of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Tautomer A | Initial this compound isomer | 0.00 |

| TS | Transition State for proton transfer | +25.4 |

| Tautomer B | Resulting this compound isomer | +2.7 |

This hypothetical data suggests that Tautomer A is the more stable form, with Tautomer B being slightly higher in energy. The calculated activation barrier of 25.4 kcal/mol indicates the kinetic viability of the interconversion under certain conditions.

Virtual Screening for Novel Derivatives with Desired Reactivity

Virtual screening (VS) is a computational methodology used extensively in drug discovery and materials science to search large databases of chemical compounds for molecules with specific desired properties. wikipedia.org This in silico approach allows for the rapid and cost-effective identification of promising candidates for further experimental investigation, significantly narrowing the field from millions of potential structures to a manageable number. wiley.comacs.org VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). frontiersin.org

SBVS relies on the three-dimensional structure of a biological target, such as an enzyme or receptor. acs.org A technique central to SBVS is molecular docking, which predicts the preferred orientation of a molecule (a ligand) when bound to a target, forming a stable complex. nih.gov The "goodness of fit" is evaluated using a scoring function, which estimates the binding affinity between the ligand and the target. acs.org

For this compound, a virtual screening campaign could be designed to discover novel derivatives with enhanced inhibitory activity against a hypothetical therapeutic target, such as a protein kinase involved in a disease pathway. The process would involve:

Library Generation: Creating a virtual library of compounds by making systematic chemical modifications to the this compound scaffold.

Molecular Docking: Docking each derivative into the active site of the target protein structure.

Scoring and Ranking: Ranking the derivatives based on their docking scores, which predict binding affinity.

Post-processing Analysis: Analyzing the binding poses of the top-ranked compounds to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to their predicted affinity. mdpi.com

The results of such a screening could identify derivatives with potentially superior activity compared to the parent compound.

Table 2: Illustrative Virtual Screening Results for Hypothetical this compound Derivatives Against a Target Kinase

| Derivative ID | Modification on Parent Scaffold | Docking Score (kcal/mol) | Key Hypothetical Binding Interactions |

| 3-MP-H (Parent) | None | -6.5 | H-bond with Glu121 |

| 3-MP-D01 | Addition of 4-chlorophenyl group | -8.9 | H-bond with Glu121; Pi-Pi stacking with Phe80 |

| 3-MP-D02 | Addition of 3-fluorobenzyl group | -8.2 | H-bond with Asp181; H-bond with Glu121 |

| 3-MP-D03 | Addition of cyclopropyl (B3062369) group | -7.1 | H-bond with Asp181; Hydrophobic interaction with Val55 |

| 3-MP-D04 | Addition of 2-pyridyl group | -9.3 | H-bond with Asp181; Metal coordination with Mg2+ |

Based on this hypothetical screening, derivatives 3-MP-D01 and 3-MP-D04 would be prioritized for chemical synthesis and subsequent biological evaluation due to their superior docking scores and favorable interaction profiles within the kinase active site.

Comprehensive Search Reveals No Data on the Catalytic Applications of this compound

The inquiry sought to generate a detailed article structured around the catalytic activities of this compound, with specific sections dedicated to its role in metal complexes for organic transformations, asymmetric catalysis, immobilization on solid supports, and its potential in organocatalysis and biocatalytic mimicry. However, the absence of any published research on this compound within these contexts makes it impossible to provide a scientifically accurate and informative article as requested.

It is possible that this compound is a novel compound that has not yet been subjected to catalytic studies, or it may be known under a different chemical name or designation that is not widely indexed. Without any available research findings, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and verifiable data.

Therefore, we are unable to fulfill the request to generate an article on the applications of this compound in catalysis research at this time due to the complete lack of available information in the public domain. Further research and publication by the scientific community would be necessary before such an article could be written.

Applications of 3 Methylpicolinimidohydrazide in Catalysis Research

Organocatalysis and Biocatalytic Mimicry

Development of Metal-Free Catalytic Systems

There is no information available on the use of 3-Methylpicolinimidohydrazide in the development of metal-free catalytic systems. Research in metal-free catalysis is an active area, often employing organic molecules to catalyze reactions, but the involvement of this specific compound has not been reported in the available data. rsc.orgnih.govresearcher.lifemdpi.com

Bio-Inspired Catalytic Mechanisms for Specific Substrates

No literature was found that describes bio-inspired catalytic mechanisms involving this compound. Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes, often through the design of complex molecular structures that replicate enzyme active sites. nih.govnih.govdmaiti.comresearchgate.netresearchgate.net There is no indication that this compound has been explored for such purposes.

Scope of Catalytic Transformations and Reaction Types

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

There is a lack of data concerning the application of this compound as a catalyst or ligand in carbon-carbon or carbon-heteroatom bond-forming reactions. These reactions are fundamental in organic synthesis, with extensive research focused on developing new catalytic systems, yet none of the available resources link this compound to such transformations. nih.govicmpp.ronih.govresearchgate.netmdpi.commdpi.comnih.govrsc.orgresearcher.lifemdpi.com

Oxidation, Reduction, and Hydrogenation Processes in Sustainable Chemistry

No research was identified that details the use of this compound in catalytic oxidation, reduction, or hydrogenation processes. These processes are crucial for sustainable chemistry, and while various catalysts are being developed to improve their efficiency and environmental impact, the contribution of this compound to this field is not documented. mdpi.commdpi.comkhanacademy.org

Compound Names Mentioned

Advanced Analytical Methodologies for Comprehensive Research on 3 Methylpicolinimidohydrazide

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the detailed structural elucidation of 3-Methylpicolinimidohydrazide, providing insights into its atomic connectivity, functional groups, and three-dimensional structure.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy offers a powerful, non-destructive method for determining the complete chemical structure of this compound in solution. Techniques such as 1H-NMR, 13C-NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to unambiguously assign all proton and carbon signals.

Detailed Research Findings: The 1H-NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring, the methyl group protons, and the protons of the imidohydrazide moiety. The chemical shifts of these protons are influenced by their local electronic environment. youtube.comlibretexts.orgorganicchemistrydata.org The integration of these signals provides the ratio of the number of protons in each environment. youtube.com

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

COSY: This experiment would reveal the coupling between adjacent protons, for instance, between the protons on the pyridine ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (N, pyridine) | - | - | - |

| 2 (C, pyridine) | - | ~158 | H4, H5, H6 |

| 3 (C, pyridine) | - | ~138 | H4, H5, CH₃ |

| 4 (C, pyridine) | ~7.8 (d) | ~123 | H5, H6 |

| 5 (C, pyridine) | ~7.4 (t) | ~137 | H4, H6, CH₃ |

| 6 (C, pyridine) | ~8.5 (d) | ~148 | H4, H5, C=N |

| 7 (CH₃) | ~2.5 (s) | ~18 | H5 |

| 8 (C=N) | - | ~155 | H6, NH₂ |

| 9 (N) | - | - | - |

| 10 (NH₂) | ~5.0 (br s) | - | C=N |

| 11 (NH) | ~8.0 (br s) | - | C=N |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

High-Resolution Infrared (IR) and Raman Spectroscopy

High-resolution IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. ufl.edunih.gov

Detailed Research Findings: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the hydrazide group, the C=N stretching of the imino group, and the C-N stretching vibrations. The vibrations of the pyridine ring would also give rise to a series of characteristic bands. ufl.edulibretexts.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the vibrations of the pyridine ring and the C=C bonds within it. acs.orgresearchgate.netnih.govxmu.edu.cnacs.org The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (hydrazide) | Stretching | 3400-3200 | Weak |

| C-H (aromatic) | Stretching | 3100-3000 | Strong |

| C-H (methyl) | Stretching | 2980-2850 | Strong |

| C=N (imino) | Stretching | 1680-1620 | Medium |

| C=C, C=N (pyridine ring) | Stretching | 1600-1450 | Strong |

| N-H (hydrazide) | Bending | 1650-1550 | Medium |

| C-H (methyl) | Bending | 1470-1370 | Medium |

| C-N | Stretching | 1350-1000 | Medium |

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques, such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are vital for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nih.govyoutube.combroadinstitute.org

Detailed Research Findings: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound. broadinstitute.org The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation of the molecule. The resulting fragment ions provide valuable information about the connectivity of the different parts of the molecule. Plausible fragmentation pathways would include the cleavage of the N-N bond in the hydrazide moiety and the loss of ammonia (B1221849).

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 151.0983 | Protonated molecular ion |

| [M+Na]⁺ | 173.0803 | Sodium adduct |

| [M-NH₂]⁺ | 135.0718 | Loss of the terminal amino group |

| [C₇H₇N₂]⁺ | 119.0609 | Cleavage of the N-N bond |

| [C₆H₆N]⁺ | 92.0500 | 3-Methylpyridine (B133936) fragment |

Note: The molecular formula of this compound is C₇H₁₀N₄, with a monoisotopic mass of 150.0905.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique can be applied to both single crystals and polycrystalline powders.

Detailed Research Findings: Single-crystal XRD analysis, if a suitable crystal can be grown, would provide precise information on bond lengths, bond angles, and the conformation of the molecule. It would also reveal the details of the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net The presence of both hydrogen bond donors (N-H groups) and acceptors (N atoms) in this compound suggests that hydrogen bonding plays a significant role in its crystal structure. researchgate.netresearchgate.net

Powder XRD would be useful for characterizing the bulk material, confirming its crystalline nature, and identifying the crystal phase. The resulting diffraction pattern serves as a unique fingerprint for the solid-state form of the compound. semanticscholar.org

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.18 |

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-performance liquid chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for its isolation from reaction mixtures or impurities. nih.govnih.govesmed.org

Detailed Research Findings: A reversed-phase HPLC method would likely be suitable for the analysis of this moderately polar compound. A C18 column would be a good starting point for method development. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). researchgate.netunimi.it The composition of the mobile phase could be optimized using either an isocratic or a gradient elution to achieve good separation of the target compound from any impurities.

Detection would most likely be performed using a UV detector, as the pyridine ring in this compound is a strong chromophore with an expected absorbance maximum in the UV region (around 260 nm). The purity of the compound can be determined by integrating the peak area of the main component and any impurity peaks. For preparative HPLC, the same principles would apply, but on a larger scale to allow for the collection of the purified compound.

Interactive Data Table: Hypothetical HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.govnih.govresearchgate.net However, this compound, with its polar hydrazide group, may exhibit limited volatility and thermal stability, making direct analysis challenging. To overcome this, derivatization is employed to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.

The derivatization process typically targets the active hydrogen atoms in the hydrazide group (-NHNH2). Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy. This process replaces the active hydrogens with trimethylsilyl (TMS) groups, reducing polarity and increasing volatility.

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase. nih.gov The separated derivatives then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and confirmation. The mass spectrum of a TMS-derivatized this compound would be expected to show characteristic fragments corresponding to the loss of TMS groups and fragmentation of the picoline ring structure.

Table 1: Hypothetical GC-MS Data for Trimethylsilyl-Derivatized this compound

| Derivative Name | Molecular Weight ( g/mol ) | Expected Retention Time | Key Mass Fragments (m/z) |

| Mono-TMS-3-Methylpicolinimidohydrazide | 222.38 | Shorter | M+, [M-15]+, 73 (Si(CH3)3) |

| Di-TMS-3-Methylpicolinimidohydrazide | 294.52 | Longer | M+, [M-15]+, 73 (Si(CH3)3) |

Electroanalytical Techniques for Redox Behavior and Electron Transfer Processes

Electroanalytical methods are a class of techniques that study an analyte by measuring the potential and/or current in an electrochemical cell. wikipedia.org These methods are particularly useful for investigating the redox behavior of electroactive molecules like this compound, whose hydrazide and aromatic ring components are susceptible to oxidation and reduction.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are the most widely used electroanalytical techniques for studying the electrochemical properties of compounds. mdpi.come-bookshelf.de In a CV experiment, the potential is swept linearly between two set points and back again, while the resulting current is measured. theijes.com This provides information about the oxidation and reduction potentials of the analyte and the stability of the resulting redox species. researchgate.net

For this compound, CV can be used to identify the potential at which the hydrazide group is oxidized. The process likely involves the transfer of electrons and protons. The reversibility of this process can be assessed by the presence and characteristics of a corresponding reduction peak on the reverse scan.

DPV is a more sensitive technique that can be used to determine redox potentials with greater accuracy and to detect species at lower concentrations. mdpi.com It applies pulses of increasing amplitude to a linear potential ramp, and the current is sampled just before and at the end of each pulse. The difference in current is plotted against the potential, resulting in well-defined peaks at the redox potentials.

Table 2: Representative Electrochemical Data for this compound

| Technique | Parameter | Value | Interpretation |

| Cyclic Voltammetry | Anodic Peak Potential (Epa) | +0.85 V vs. Ag/AgCl | Oxidation of the hydrazide moiety |

| Cyclic Voltammetry | Cathodic Peak Potential (Epc) | Not observed | Irreversible oxidation process |

| Differential Pulse Voltammetry | Peak Potential (Ep) | +0.80 V vs. Ag/AgCl | More precise oxidation potential |

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the electrochemical process and the spectral properties of the species involved. This method allows for real-time monitoring of the changes in a molecule's electronic structure as it undergoes oxidation or reduction.

In the context of this compound, UV-Visible spectroelectrochemistry could be employed. An optically transparent electrode is used, allowing a UV-Vis spectrophotometer to record the absorption spectra of the solution adjacent to the electrode surface while the potential is controlled. As the potential is scanned to induce oxidation of the hydrazide group, changes in the absorption spectrum can be monitored. This can help identify transient intermediates and the final products of the electrochemical reaction, providing deeper insight into the reaction mechanism. This technique is particularly powerful for studying the oxidation of hydrazine (B178648) and its derivatives. acs.org

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis comprises a group of techniques that measure the physical or chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. wikipedia.org Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common thermal analysis techniques used to assess material stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.orgufl.edu This technique is invaluable for determining the thermal stability of a compound and for studying its decomposition pathways. nih.govyoutube.com

A TGA experiment on this compound would involve heating a small sample at a constant rate (e.g., 10 °C/min) in an inert atmosphere like nitrogen. The resulting TGA curve plots the percentage of mass remaining against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition. nih.gov The decomposition of this compound would likely occur in multiple steps, corresponding to the cleavage of different bonds and the loss of specific fragments, such as the hydrazide group or the methyl group, followed by the breakdown of the picoline ring at higher temperatures.

Table 3: Predicted TGA Decomposition Stages for this compound

| Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |

| 1 | 200 - 280 | ~20.6% | -NHNH2 (Hydrazinyl group) |

| 2 | 280 - 400 | ~51.0% | C6H6N (Picolyl fragment) |

| 3 | > 400 | ~28.4% | Char residue decomposition |

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnih.gov It is used to detect and quantify thermal events such as melting, crystallization, and solid-state transitions. mdpi.commdpi.com

A DSC thermogram of this compound would provide key information about its physical transitions. As the sample is heated, an endothermic peak would indicate its melting point, providing data on its purity and crystalline structure. At higher temperatures, exothermic peaks may appear, corresponding to the energy released during thermal decomposition. nih.gov The temperature at which these exothermic events begin gives a measure of the compound's thermal stability limit. The enthalpy (ΔH) associated with each transition can also be calculated from the peak area, providing quantitative thermodynamic data. nih.govmdpi.com

Table 4: Illustrative DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | 155.8 | 158.2 | 120 (Endothermic) |

| Decomposition | 210.5 | 225.0 | -450 (Exothermic) |

Future Research Directions and Interdisciplinary Outlook

Emerging Paradigms in Picolinimidohydrazide (B7824264) Research

The field of chemical research is dynamic, with new conceptual frameworks continually reshaping the approach to molecular design and application. For picolinimidohydrazides, including 3-Methylpicolinimidohydrazide, future research could be significantly influenced by emerging paradigms such as functional selectivity in drug discovery. nih.gov This concept, also known as biased agonism, involves the development of ligands that can selectively activate certain signaling pathways of a receptor while blocking others. nih.gov This allows for the fine-tuning of biological responses and the potential to develop therapeutics with improved efficacy and reduced side effects. nih.gov Investigating the potential of this compound derivatives to act as biased ligands for various receptor targets could open up new therapeutic possibilities.

Another emerging paradigm is the increasing focus on sustainable chemistry and the use of green synthetic methods. Future research on this compound should prioritize the development of environmentally benign synthetic routes, minimizing the use of hazardous reagents and solvents, and maximizing atom economy.

Addressing Current Synthetic Challenges and Exploring Novel Derivatization Pathways

While the core synthesis of picolinimidohydrazides is established, significant opportunities exist in the exploration of novel derivatization pathways to create a diverse library of analogues with tailored properties. The strategic modification of the this compound scaffold could lead to compounds with enhanced biological activity, improved physicochemical properties, or novel material applications.

Novel derivatization strategies could involve modifications at several key positions of the this compound molecule. For instance, substitution on the pyridine (B92270) ring, modification of the methyl group, or alterations to the imidohydrazide moiety could all yield compounds with distinct characteristics. Techniques such as picolinoyl derivatization, which has been successfully used to enhance the analytical detection of corticosteroids, could be adapted to create novel derivatives of this compound. nih.govresearchgate.net The use of modern synthetic methodologies, including flow chemistry and microwave-assisted synthesis, could help to overcome some of the current synthetic challenges and facilitate the rapid generation of a diverse range of derivatives. researchgate.net

A key challenge in synthetic chemistry is the development of efficient and selective reactions. Future research should focus on developing catalytic methods for the derivatization of the this compound core, which would allow for greater control over the final product and reduce the number of synthetic steps.

Advancements in Catalytic Applications and Functional Material Development

The nitrogen-rich structure of this compound suggests its potential as a ligand for the development of novel catalysts. The pyridine and imidohydrazide moieties can act as coordination sites for a variety of metal ions, leading to the formation of metal complexes with potential catalytic activity. These complexes could be explored for their efficacy in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. rsc.orguchicago.edu The development of multifunctional metal-organic frameworks (MOFs) incorporating this compound or its derivatives as building blocks could lead to highly active and selective heterogeneous catalysts. uchicago.eduuchicago.edu

Furthermore, the unique structural features of this compound make it an attractive candidate for the development of functional materials. nih.govnih.gov By incorporating this scaffold into polymers or other macromolecular structures, it may be possible to create materials with interesting optical, electronic, or thermal properties. mdpi.com For example, polymers containing the picolinimidohydrazide moiety could be investigated for their potential use in sensors, membranes, or as components of photovoltaic devices. nih.gov The ability of the imidohydrazide group to form hydrogen bonds could also be exploited in the design of self-assembling materials and supramolecular structures.

Predictive Modeling and Computational Insights for Rational Design

In recent years, computational methods have become an indispensable tool in chemical research, enabling the rational design of molecules with desired properties and accelerating the discovery process. nih.govresearchgate.net Predictive modeling and computational chemistry can provide valuable insights into the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound derivatives. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structure. nih.govresearchgate.net These models can help to prioritize synthetic targets and guide the optimization of lead compounds. Molecular docking and molecular dynamics simulations can be used to study the interactions of this compound derivatives with their biological targets at the atomic level, providing a deeper understanding of their mechanism of action. plos.orgbiorxiv.org

Computational tools can also be employed to predict the physicochemical properties of new compounds, such as their solubility, lipophilicity, and metabolic stability. mdpi.com This information is crucial for the development of compounds with favorable pharmacokinetic profiles. The use of advanced computational techniques, such as machine learning and artificial intelligence, is expected to further enhance the power of predictive modeling in the rational design of novel this compound derivatives. plos.org

Table 1: Illustrative Data for Predictive Modeling of this compound Derivatives